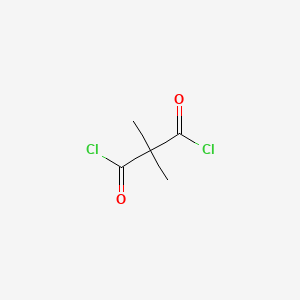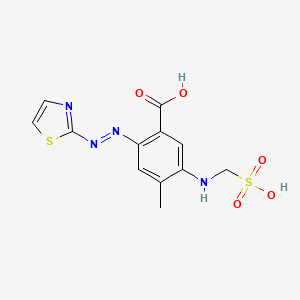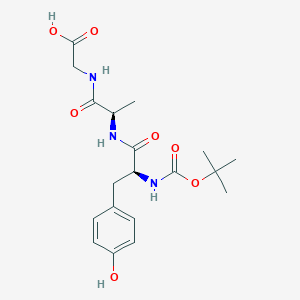
1,3-Bis(diphénylphosphino)propane monoxyde
Vue d'ensemble
Description
1,3-Bis(diphenylphosphino)propane monooxide is an organophosphorus compound . It is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .
Molecular Structure Analysis
The molecular formula of 1,3-Bis(diphenylphosphino)propane monooxide is (C6H5)2POCH2CH2CH2P(C6H5)2 . The molecular weight is 428.44 .Chemical Reactions Analysis
The compound serves as a bidentate ligand in coordination chemistry . For example, the complex dichloro (1,3-bis(diphenylphosphino)propane)nickel is prepared by combining equimolar portions of the ligand and nickel (II) chloride . This nickel complex serves as a catalyst for the Kumada coupling reaction .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 106-108 °C . It is soluble in organic solvents .Applications De Recherche Scientifique
Chimie de coordination
dppp: sert de ligand bidentate en chimie de coordination, formant des complexes avec divers métaux. Il est particulièrement connu pour former un complexe avec le chlorure de nickel (II) pour créer le dichloro(dppp)nickel . Ce complexe est essentiel en catalyse, en particulier dans les réactions de couplage croisé.
Catalyseur de la réaction de couplage de Kumada
Le complexe dichloro(dppp)nickel agit comme catalyseur dans la réaction de couplage de Kumada, qui est utilisée pour créer des liaisons carbone-carbone entre différents types d'organohalogénures et de réactifs de Grignard . Cette réaction est précieuse pour la construction de composés organiques complexes.
Réactions catalysées au palladium
dppp: est utilisé comme ligand pour les catalyseurs au palladium (II), qui sont essentiels dans la copolymérisation du monoxyde de carbone et de l'éthylène pour produire des polycétones . Ces polycétones ont des applications industrielles importantes en raison de leurs propriétés mécaniques et de leur résistance chimique.
Réaction de Heck
Dans l'arylation catalysée au palladium, connue sous le nom de réaction de Heck, dppp est utilisé pour contrôler la régiosélectivité . Ce procédé est utilisé pour former des liaisons carbone-carbone dans la synthèse de produits chimiques fins et de produits pharmaceutiques.
Réaction de Suzuki
dppp: joue également un rôle dans la réaction de Suzuki, un autre procédé de couplage croisé catalysé au palladium qui forme des composés biaryles . La réaction de Suzuki est largement utilisée dans l'industrie pharmaceutique pour créer des molécules organiques complexes.
Couplage de Negishi
En tant que catalyseur, dppp est impliqué dans le couplage de Negishi, qui est une autre méthode pour former des liaisons carbone-carbone, en utilisant des réactifs organozinciques . Cette réaction est connue pour sa grande tolérance aux groupes fonctionnels et sa capacité à créer efficacement des molécules complexes.
Couplage de Sonogashira
Enfin, dppp est utilisé dans le couplage de Sonogashira, une réaction qui forme des liaisons carbone-carbone entre les alcynes terminaux et les halogénures d'aryle ou de vinyle . Ce couplage est essentiel dans la synthèse de produits naturels et de polymères.
Mécanisme D'action
Target of Action
1,3-Bis(diphenylphosphino)propane monooxide is primarily used as a bidentate ligand in coordination chemistry . It forms complex compounds with transition metals such as nickel and palladium .
Mode of Action
The compound interacts with its targets by forming a six-membered C3P2M chelate ring . This interaction results in the formation of complex compounds such as dichloro(1,3-bis(diphenylphosphino)propane)nickel .
Biochemical Pathways
The compound plays a crucial role in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . These reactions are essential biochemical pathways that lead to the formation of biologically active metal coordination complexes .
Pharmacokinetics
It’s known that the compound is a white solid that is soluble in organic solvents .
Result of Action
The result of the action of 1,3-Bis(diphenylphosphino)propane monooxide is the formation of complex compounds that can act as catalysts for various reactions . For example, the nickel complex serves as a catalyst for the Kumada coupling reaction . The compound also acts as a ligand for palladium (II) catalysts, which is useful for the co-polymerization of carbon monoxide and ethylene to produce polyketones .
Action Environment
The action of 1,3-Bis(diphenylphosphino)propane monooxide is influenced by environmental factors. The compound is slightly air-sensitive, degrading in air to the phosphine oxide . It should be stored in a dry, cool, and well-ventilated place to avoid oxidation and hydrolysis . The compound’s efficacy as a catalyst can also be influenced by the presence of other substances in the reaction environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-diphenylphosphorylpropyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26OP2/c28-30(26-18-9-3-10-19-26,27-20-11-4-12-21-27)23-13-22-29(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDVOUAZWJNTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391580 | |
| Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85685-99-0 | |
| Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)




![2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide](/img/structure/B1587368.png)
![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)




